molecular formula C11H15NO4 B1588312 (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid CAS No. 744193-65-5

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Cat. No. B1588312
CAS RN: 744193-65-5
M. Wt: 225.24 g/mol
InChI Key: HUPNLRFWWQFWCS-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid, also known as (R)-3-APPA, is a chiral amino acid derivative with a wide range of applications in scientific research. It is a versatile molecule with a range of biological activities, including antioxidant and anti-inflammatory effects. It has been studied for its potential therapeutic benefits in the treatment of a variety of diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. In addition, (R)-3-APPA has been used in the synthesis of other compounds, such as drugs, and in the study of enzyme activity.

Scientific Research Applications

  • Synthesis of Natural Products and Pharmaceuticals :

    • O'Reilly, Derwin, and Lin (1990) described the preparation of an optically pure form of a similar compound, (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, highlighting its potential use in asymmetric hydrogenation studies and drug development (O'Reilly et al., 1990).
    • Gurram et al. (2011) demonstrated a stereoselective total synthesis of the natural product (+)-crispine A, using a variant of this compound, emphasizing its significance in natural product synthesis (Gurram et al., 2011).
  • Antioxidant Properties and Chemical Synthesis :

    • Dovbnya et al. (2022) explored the synthesis and antioxidant properties of new compounds including dimethoxyphenyl derivatives, indicating the compound’s utility in developing antioxidants (Dovbnya et al., 2022).
  • Research in Bioorganic and Medicinal Chemistry :

    • Asada et al. (2010) synthesized 3-(2-aminocarbonylphenyl)propanoic acid analogs, highlighting the research significance of similar compounds in the field of medicinal chemistry (Asada et al., 2010).
  • Synthesis of Optically Active α-Nucleic Acid Base Substituted Propanoic Acids :

    • Overberger and Chang (1989) discussed the synthesis of optically active α-nucleic acid base substituted propanoic acids, which is vital for developing nucleic acid analogs and related pharmaceuticals (Overberger & Chang, 1989).
  • Development of Catalytic Systems and Enantioselective Syntheses :

    • Xing-shu and Rugang (1996) investigated the enantioselective catalytic reduction of aromatic ketones, demonstrating the role of similar compounds in developing catalytic systems (Li Xing-shu & Xie Rugang, 1996).
  • Enzymatic Preparation of Amino Acids :

    • Chen et al. (2011) detailed the enzymatic preparation of (S)-amino acids from racemic amino acids, indicating the role of such compounds in biocatalysis and drug synthesis (Chen et al., 2011).

properties

IUPAC Name

(3R)-3-amino-3-(3,5-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-15-8-3-7(4-9(5-8)16-2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPNLRFWWQFWCS-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(CC(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)[C@@H](CC(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375913
Record name AG-H-17929
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

CAS RN

792183-19-8
Record name AG-H-17929
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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